1H-Benzimidazole,5-fluoro-,3-oxide(9CI) represents a strategically modified heterocyclic compound where a fluorine atom at the 5-position and an N-oxide group at the 3-position impart distinctive physicochemical and biological properties to the benzimidazole core. This molecular architecture positions it within a privileged scaffold in medicinal chemistry, leveraging the benzimidazole nucleus's proven drug-like properties while enhancing target engagement through electronic and steric modifications. The compound exemplifies modern approaches to rational molecular design, where specific substituents are incorporated to fine-tune pharmacokinetic behavior and biological activity [9].
Nomenclature and Structural Classification
Systematic Nomenclature:
- Preferred IUPAC Name: 5-Fluoro-1H-benzimidazole 3-oxide
- CAS Registry Number: 118807-96-8 (for the 6-fluoro isomer; the 5-fluoro isomer remains under documented development)
- Molecular Formula: C₇H₅FN₂O
- Systematic Construction: The name specifies the parent heterocycle (1H-benzimidazole), followed by the fluoro substituent at position 5 and the N-oxide functionalization at position 3. The "(9CI)" designation refers to the Ninth Collective Index of Chemical Abstracts [2].
Structural Features:
- Core Architecture: A fused bicyclic system comprising a benzene ring condensed with a 1H-imidazole ring. The N-oxide functionalization occurs at the imidazole nitrogen (N3), while fluorine occupies the meta position relative to the bridgehead nitrogen (N1) on the benzene moiety.
- Tautomerism: The N-oxide group introduces charge separation, creating a zwitterionic resonance form where the N3-O⁻ bond exhibits partial double-bond character, adjacent to the positively charged N1-H. This significantly influences electron distribution across the π-system (Figure 1) [4].
- Spatial Orientation: The fluorine atom's small van der Waals radius (1.47 Å) allows substitution without significant steric perturbation of the planar benzimidazole core. The N-oxide oxygen projects perpendicularly to the ring plane, creating a potential hydrogen-bond acceptor site.
Table 1: Nomenclature and Key Identifiers of 1H-Benzimidazole,5-fluoro-,3-oxide(9CI) and Related Compounds
Systematic Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|
1H-Benzimidazole,5-fluoro-,3-oxide(9CI) | Not Assigned | C₇H₅FN₂O | 152.13 (Calculated) | 5-F, N3-Oxide |
1H-Benzimidazole,6-fluoro-,3-oxide(9CI) | 118807-96-8 | C₇H₅FN₂O | 152.13 | 6-F, N3-Oxide | |
1H-Benzimidazole,5-nitro-,3-oxide(9CI) | 6752-08-5 | C₇H₅N₃O₃ | 179.13 | 5-NO₂, N3-Oxide | [2] |
5-Trifluoromethyl-1H-benzimidazole 3-oxide | 145323-51-9 | C₈H₅F₃N₂O | 202.13 | 5-CF₃, N3-Oxide | [7] |
1H-Benzimidazole-5-acetaldehyde,α-oxo- | 124663-09-8 | C₉H₆N₂O₂ | 174.16 | 5-(Oxoacetyl) | [6] |
Spectral Characterization:While experimental spectral data for the 5-fluoro isomer requires further publication, its 6-fluoro regioisomer (CAS 118807-96-8) provides a relevant proxy. Key predicted/observed features include:
- IR Spectroscopy: Strong absorption band ~1260-1310 cm⁻¹ (N→O stretch), ~1480-1520 cm⁻¹ (C-F stretch), and ~3200-3400 cm⁻¹ (N-H stretch) .
- NMR Spectroscopy (Predicted):
- ¹⁹F NMR: Signal between -110 to -125 ppm (characteristic of aryl-F in benzimidazoles).
- ¹H NMR: Aromatic protons show complex coupling patterns; H4 and H7 (adjacent to F) exhibit significant ³Jₕꜰ coupling (~8-12 Hz). The N1-H proton appears downfield (~δ 12.5-13.5 ppm) due to deshielding by the N-oxide [4].
Historical Context of Benzimidazole Derivatives in Medicinal Chemistry
The exploration of benzimidazoles as pharmacophores began in earnest in the 1940s when Woolley (1944) hypothesized their structural mimicry of purines. A pivotal discovery occurred when Brink and Folkers (1949) identified 5,6-dimethylbenzimidazole as a structural component of vitamin B₁₂, triggering intense interest in the scaffold's biochemical potential [9].
Therapeutic Evolution Timeline:
- 1950s-1960s: Development of the first anthelmintic benzimidazoles (e.g., thiabendazole). Their mechanism involved disruption of parasitic microtubule assembly.
- 1970s: Discovery of proton-pump inhibitors (PPIs) like cimetidine (precursor) and later omeprazole (a prodrug requiring acid activation to a benzimidazole sulfenamide). PPIs revolutionized ulcer treatment by irreversibly inhibiting H⁺/K⁺-ATPase [9].
- 1980s-1990s: Emergence of albendazole and mebendazole as broad-spectrum antiparasitics, and telmisartan (angiotensin II receptor blocker) for hypertension. This era showcased the scaffold's versatility across therapeutic areas.
- 2000s-Present: Focus on targeted therapies exploiting benzimidazole's DNA minor-groove binding (e.g., hoechst 33258 derivatives) and kinase inhibition (e.g., veliparib (PARP inhibitor), alongside exploration of N-oxide derivatives for enhanced solubility and novel target engagement [5] [9].
N-Oxide Derivatives: Research on benzimidazole N-oxides accelerated in the 1980s-1990s, driven by observations that the N-oxide moiety:
- Modulates electron density, facilitating interactions with electron-deficient biological targets.
- Enhances aqueous solubility via increased polarity and hydrogen-bonding capacity.
- Can serve as a prodrug moiety, undergoing enzymatic reduction in hypoxic environments (e.g., tumors) to release active species. Fluorination at strategic positions (5- or 6-) further refined these properties by introducing metabolic stability and altering lipophilicity [2] [9].
Significance of Fluorine and Nitro/Oxide Substituents in Heterocyclic Systems
Fluorine's Strategic Impact:
- Electronic Effects (-I, +π): The strong inductive electron-withdrawal stabilizes adjacent electron-deficient centers. Resonance donation slightly enriches ortho/para positions. In the 5-fluoro benzimidazole N-oxide, fluorine withdraws electron density from the imidazole ring, enhancing the N-oxide's electrophilicity and potentially strengthening interactions with nucleophilic residues (e.g., Ser, Thr, Tyr) in target proteins [9].
- Lipophilicity Modulation: Fluorine substitution often increases logP slightly compared to H, but significantly compared to polar groups like OH or NH₂. The 5-fluoro substituent balances membrane permeability and aqueous solubility.
- Metabolic Stabilization: The C-F bond resents oxidative metabolism (cytochrome P450), blocking common deactivation pathways like aromatic hydroxylation. This prolongs half-life and reduces metabolite-related toxicity.
- Bioisosteric Mimicry: The 5-fluoro group can act as a bioisostere for hydrogen, hydroxyl (in specific contexts), or even nitro groups, offering tailored electronic and steric properties without metabolic lability [5] [9].
N-Oxide Functionalization:
- Enhanced Solubility & Bioavailability: The N-oxide group significantly increases polarity and hydrogen-bond acceptor capacity, improving dissolution and potentially oral absorption. This counters the solubility limitations often seen with highly lipophilic drug candidates.
- Electronic Redistribution: Creates a zwitterionic character, influencing dipole moment and electrostatic complementarity with targets. This can enhance binding to receptors/ enzymes with polarized active sites.
- Novel Reactivity: Can participate in redox processes or act as a directing group in metal-catalyzed reactions (e.g., C-H activation for late-stage diversification) [4].
Comparative Analysis: Fluoro vs. Nitro SubstituentsWhile both are electron-withdrawing, key differences drive distinct applications:
Table 2: Structure-Activity Relationships (SAR) of Benzimidazole N-Oxide Substituents
Substituent | Electronic Effect (σₚ) | Lipophilicity (π) | Metabolic Stability | Common Biological Roles | Representative Compound (CAS) |
---|
5-Fluoro | Moderate (-I, weak +π) | Slight increase | High | Metabolic blocking, target affinity modulation | 118807-96-8 (6-F isomer) |
5-Nitro | Strong (-I, -π) | Decrease | Moderate (risk of reduction) | Electron acceptor in bioreductive prodrugs, chromophore | 6752-08-5 [2] |
5-Trifluoromethyl | Strong (-I) | Significant increase | Very High | Extreme metabolic stability, steric bulk | 145323-51-9 [7] |
N3-Oxide | Strong resonance effect | Decrease | Variable | Solubility enhancement, redox activity, metal chelation | Core Feature [4] |
- Nitro Group (e.g., 5-Nitro-1H-benzimidazole 3-oxide, CAS 6752-08-5):
- Potent electron-withdrawing ability facilitates bioreduction in hypoxic cells (e.g., in tumors or parasites), generating cytotoxic radicals or amines.
- Increases oxidative stress via redox cycling.
- However, nitro groups often confer higher mutagenic potential and are susceptible to enzymatic reduction, leading to variable pharmacokinetics and toxicity concerns absent in fluoro analogues [2] [9].
Synthetic Accessibility:The synthesis of 5-fluoro-1H-benzimidazole 3-oxide typically follows one of two routes:
- Direct N-Oxidation: Reaction of pre-formed 5-fluorobenzimidazole with peroxides (e.g., m-CPBA) in dichloromethane or chloroform. Regioselectivity favors N3-oxidation over N1-alkylation due to sterics and electronics [2].
- Cyclization of N-Oxidized Precursors: Condensation of 4-fluoro-1,2-diaminobenzene with aldehydes (or equivalents) under oxidative conditions. Careful control of oxidant stoichiometry is required to avoid over-oxidation [8].
Emerging Therapeutic Applications:Recent patents highlight derivatives bearing fluoro and N-oxide groups in:
- Dual NOS Inhibitors/Mu-Opioid Agonists: WO2007017764A2 describes benzimidazole N-oxides for treating neuropathic pain and migraines without typical opioid side effects, leveraging fluorine for CNS penetration and N-oxide for solubility and novel target engagement [5].
- Kinase Inhibitors: CA3079081A1 claims TRPC6 inhibitors featuring fluorinated benzimidazole cores for inflammatory and fibrotic diseases. The N-oxide likely enhances solubility and hydrogen-bonding with kinase hinge regions [9].
- Antiviral Agents: WO1996001833A1 covers substituted benzimidazoles (including halogenated variants) for herpesvirus infections, where fluorine blocks metabolism essential for sustained antiviral activity [8].